molecular formula C19H20N4O3S B4627790 ETHYL 2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE

ETHYL 2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE

Cat. No.: B4627790
M. Wt: 384.5 g/mol
InChI Key: MHKJYGWOLWLCKR-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE is a complex organic compound that features a combination of pyrazole, imidazole, and thioether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting from acetylacetone and hydrazine hydrate, the pyrazole ring is formed through a cyclization reaction.

    Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting benzil with ammonium acetate and an appropriate aldehyde.

    Coupling Reaction: The pyrazole and imidazole intermediates are then coupled using a suitable linker, such as a thioether, under basic conditions.

    Esterification: Finally, the esterification of the carboxylic acid group with ethanol yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the imidazole ring can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, different esters.

Scientific Research Applications

ETHYL 2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent due to its unique structural features.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of ETHYL 2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of specific enzymes, binding to receptor sites, and intercalation with DNA.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE: can be compared with other compounds containing pyrazole and imidazole rings, such as:

Uniqueness

  • The combination of pyrazole, imidazole, and thioether functionalities in this compound provides unique chemical and biological properties that are not commonly found in other similar compounds.

Properties

IUPAC Name

ethyl 2-[(4E)-4-[(1,3-dimethylpyrazol-4-yl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-4-26-17(24)12-27-19-20-16(10-14-11-22(3)21-13(14)2)18(25)23(19)15-8-6-5-7-9-15/h5-11H,4,12H2,1-3H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKJYGWOLWLCKR-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=CC2=CN(N=C2C)C)C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CSC1=N/C(=C/C2=CN(N=C2C)C)/C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ETHYL 2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE
Reactant of Route 5
ETHYL 2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE

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